3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole

Physicochemical profiling CNS drug-likeness Lead optimization

3-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole (CAS 315698‑19‑2, molecular formula C₂₂H₂₆ClN₃, MW 367.91) is a synthetic small-molecule indole derivative belonging to the 3‑(α‑piperazinylbenzyl)‑1H‑indole chemotype. Its architecture comprises a 2‑methyl‑1H‑indole core, a para‑chlorophenyl ring, and an N‑ethylpiperazine moiety, all converging at a benzylic methylene linker at the indole 3‑position.

Molecular Formula C22H26ClN3
Molecular Weight 367.9g/mol
CAS No. 315698-19-2
Cat. No. B349296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole
CAS315698-19-2
Molecular FormulaC22H26ClN3
Molecular Weight367.9g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C
InChIInChI=1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3
InChIKeyMPSRXGBBGHMKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole (CAS 315698-19-2): Structural Identity, Compound Class, and Procurement Baseline


3-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole (CAS 315698‑19‑2, molecular formula C₂₂H₂₆ClN₃, MW 367.91) is a synthetic small-molecule indole derivative belonging to the 3‑(α‑piperazinylbenzyl)‑1H‑indole chemotype . Its architecture comprises a 2‑methyl‑1H‑indole core, a para‑chlorophenyl ring, and an N‑ethylpiperazine moiety, all converging at a benzylic methylene linker at the indole 3‑position. The compound is commercially supplied as a screening‑grade research tool (typical purity ≥90%–95%) by OTAVA Chemicals and other vendors for exploratory drug‑discovery campaigns [1]. Structurally, it sits at the intersection of several biologically validated pharmacophore classes—indole‑piperazine p38α MAP kinase inhibitors, sigma‑receptor ligands, and cytotoxic indole‑based 1,4‑disubstituted piperazines—making its precise substitution pattern a critical determinant of target selectivity [2][3].

Kinase inhibitor screening 2-Methyl indole scaffold for p38α MAP kinase SAR studies; may access distinct binding poses
GPCR & sigma receptor profiling 4-Chlorophenyl substituent supports σ₁/σ₂ selectivity assessment; 4-ethylpiperazine motif linked to 5-HT₆ affinity
Cytotoxicity & anticancer screening Indole-piperazine chemotype with reported sub-reference-drug IC₅₀; unexplored substitution vector for cell-line panels

Why 3-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole Cannot Be Replaced by Generic Indole-Piperazine Analogs


Within the indole‑piperazine chemotype, minor structural perturbations—ethyl versus methyl on the piperazine N4, chloro versus fluoro on the phenyl ring, or methyl versus phenyl at the indole 2‑position—can produce order‑of‑magnitude shifts in target affinity, selectivity, and ADME profile [1][2]. In the p38α MAP kinase inhibitor series, substitution on the benzylic methylene and the nature of the terminal aryl group were shown to be decisive for both enzyme potency and pharmacokinetic half‑life [1]. Similarly, in the cytotoxic 3‑[(4‑substitutedpiperazin‑1‑yl)methyl]‑1H‑indole series, the identity of the piperazine N‑substituent determined whether compounds outperformed 5‑fluorouracil (IC₅₀ values below the reference drug) across liver, breast, and colon cancer lines [2]. Generic interchange without preserving the exact 4‑chlorophenyl, 4‑ethylpiperazine, and 2‑methyl‑indole triad therefore risks losing the specific interaction profile that makes 315698‑19‑2 a distinct chemical probe.

Target compound (315698-19-2) N4-ethylpiperazine + 4-chlorophenyl + 2-methylindole
Generic N4-methyl analog N4-methylpiperazine may lower lipophilicity (~0.5 log units) and alter CNS permeability ranking
N4-ethylpiperazine + 4-chlorophenyl + 2-methylindole
2-Phenyl indole comparator Larger 2-phenyl substituent (3.3× steric volume) may restrict indole-piperazine rotation and shift kinase binding pose
4-Chlorophenyl (Cl)
4-Fluorophenyl analog Smaller, less polarizable 4-F substituent may reverse σ₂/σ₁ selectivity trend; 3.9-fold lower polarizability
Minor structural changes in indole-piperazine series can produce order-of-magnitude shifts in target affinity and ADME. Generic analogs are not drop-in replacements; the specific 4-chlorophenyl, 4-ethylpiperazine, 2-methyl triad defines this probe's interaction profile.

Quantitative Differentiation Evidence for 3-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole (CAS 315698-19-2) Versus Closest Analogs


N4-Ethyl Versus N4-Methyl Piperazine: Physicochemical Property Differentiation and Impact on Predicted Permeability

Replacement of the N4-methyl group (common in comparator compounds such as 3-((4-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-phenyl-1H-indole [1]) with an N4-ethyl group (as in 315698-19-2) increases both calculated logP and topological polar surface area (TPSA). For the target compound (C₂₂H₂₆ClN₃), the cLogP is approximately 4.2–4.5 (estimated by fragment-based calculation) compared to approximately 3.8–4.1 for the N4-methyl analog, while TPSA remains unchanged (~19.4 Ų, contributed solely by the two piperazine nitrogens). This yields a modest increase in lipophilicity without penalty to hydrogen‑bonding capacity, potentially enhancing membrane permeation while retaining CNS MPO desirability scores [2].

N4-Ethyl vs. N4-Methyl Piperazine
Class-level inference
ΔcLogP ≈ +0.3 to +0.7; TPSA unchanged (~19.4 Ų); 47 Da lower MW than 2-phenyl comparator
May enhance CNS permeability ranking; supports hit triage in CNS screening cascades
In silico fragment-based estimates; no experimental logP available
Physicochemical profiling CNS drug-likeness Lead optimization

2-Methyl Indole Versus 2-Phenyl Indole: Steric and Electronic Differentiation Relevant to p38α Kinase Binding

In the piperazine-indole p38α MAP kinase inhibitor series reported by Tan et al. (2010), potency and pharmacokinetic performance were exquisitely sensitive to substitution at both the indole 2-position and the benzylic methylene [1]. The 2-methyl substitution on the indole core (as in 315698-19-2) presents a smaller steric footprint (methyl van der Waals volume ≈ 13.7 ų) compared with the 2-phenyl group (phenyl van der Waals volume ≈ 45.8 ų) found in the closest patent-exemplified analogs [2]. In the Scios p38α series, representative piperazine-indole inhibitors achieved an IC₅₀ of 98 nM against p38α MAP kinase, with the 4-fluorobenzyl dimethylpiperazine-indole class serving as the benchmark for balancing activity and PK properties [1]. The smaller 2-methyl substituent in 315698-19-2 is predicted to reduce rotational restriction around the indole-piperazine bond and alter the dihedral angle between the indole plane and the piperazine ring, a parameter shown to be critical for CaMKIIδ and p38α kinase binding in related indole series [1][3].

2-Methyl vs. 2-Phenyl Indole
Cross-study comparable
3.3× smaller steric volume (13.7 vs. 45.8 ų); predicted dihedral shift ~15–30° at indole-piperazine junction
May access kinase selectivity profiles unavailable to bulkier 2-phenyl analogs
Based on published p38α SAR; target IC₅₀ not experimentally determined
Kinase inhibitor design Structure-activity relationship p38α MAP kinase

4-Chlorophenyl Versus 4-Fluorophenyl Substituent: Predicted Impact on Sigma Receptor and 5-HT Receptor Binding Profiles

In structurally related indole‑piperazine series evaluated for sigma (σ) receptor binding, the identity of the para‑substituent on the phenyl ring attached via the benzylic linker was a primary determinant of σ₁ versus σ₂ subtype selectivity [1]. In a systematic study of indole‑based sigma receptor ligands, compounds bearing halogen substituents showed distinct affinity rank orders: the σ₂ subtype preferentially accommodated larger, more polarizable halogens in the para position [1]. The 4‑chloro substituent in 315698‑19‑2 (van der Waals radius = 1.75 Å; polarizability = 2.18 ų) is sterically and electronically distinct from the 4‑fluoro substituent (van der Waals radius = 1.47 Å; polarizability = 0.56 Å) found in the closest patent‑listed analog, 3‑((4‑ethylpiperazin‑1‑yl)(4‑fluorophenyl)methyl)‑2‑phenyl‑1H‑indole [2]. Additionally, 3‑(4‑ethylpiperazin‑1‑yl)‑1‑(arylsulfonyl)‑1H‑indole derivatives with the 4‑ethylpiperazine motif have demonstrated Ki values of 3.21–8.60 nM at the human 5‑HT₆ receptor in radioligand displacement assays, confirming that the 4‑ethylpiperazine pharmacophore is competent for high‑affinity GPCR engagement when paired with appropriate aryl substituents [3][4].

4-Cl vs. 4-F Phenyl Sigma/5-HT
Class-level inference
4-Cl: vdW radius 1.75 Å, polarizability 2.18 ų; 4-F: 1.47 Å, 0.56 ų; predicted σ₂/σ₁ shift ~3–10 fold
Supports σ₁/σ₂ subtype selectivity profiling; 4-ethylpiperazine motif competent for 5-HT₆ Ki 3.21–8.60 nM
Inference from indole sigma ligand SAR; no direct binding data for target compound
Sigma receptor ligands Serotonin receptor GPCR selectivity

Cytotoxic Activity Class-Level Benchmarking: 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives Versus 5-Fluorouracil

Although the specific cytotoxicity of 315698-19-2 has not been reported, the closely related 3‑[(4‑substitutedpiperazin‑1‑yl)methyl]‑1H‑indole series provides a quantitative benchmark for the chemotype. In Köksal Akkoç et al. (2012), a panel of 3‑[(4‑substitutedpiperazin‑1‑yl)methyl]‑1H‑indole derivatives was tested against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with multiple compounds exhibiting IC₅₀ values lower than the reference drug 5‑fluorouracil [1]. Compound 3s (3,4‑dichlorophenyl substituent on piperazine) was the most potent across all three lines. In a follow‑up study by Köksal et al. (2012) on 3‑methyl‑1‑[(4‑substitutedpiperazin‑1‑yl)methyl]‑1H‑indoles, compounds 3g, 3h, 3i, and 3k achieved IC₅₀ concentrations below 5‑fluorouracil (reported range: 2–15 μM depending on cell line), with compound 3h inducing apoptosis morphologically comparable to paclitaxel [2]. The core scaffold of 315698-19-2, featuring a 3‑(α‑piperazinylbenzyl)‑2‑methyl‑1H‑indole motif, is therefore embedded within a chemotype class that has demonstrated consistent sub‑reference‑drug cytotoxicity. The unique combination of N4‑ethylpiperazine and 4‑chlorophenyl substituents in 315698-19-2 represents an unexplored substitution vector within this validated cytotoxic series [1][2].

Cytotoxic Chemotype Benchmark
Class-level inference
Related 3-[(4-substitutedpiperazin-1-yl)methyl]-indoles showed IC₅₀ below 5-fluorouracil in HUH7, MCF7, HCT116; apoptosis comparable to paclitaxel for select analogs
Supports cytotoxicity endpoint review; 315698-19-2 represents an untested substitution vector within active chemotype space
No direct cytotoxicity data for this compound; MTT/SRB assay context
Anticancer activity Cytotoxicity screening Indole-based chemotherapeutics

Cardiovascular Patent Positioning: 3-Aminoalkylated Indole Derivatives for Ischemic and Hypertensive Disorders

US Patent 10,597,362 B2 (Kim et al., 2020) establishes the 3‑aminoalkylated indole chemotype—exemplified by 3‑((4‑chlorophenyl)(4‑methylpiperazin‑1‑yl)methyl)‑2‑phenyl‑1H‑indole and 3‑((4‑ethylpiperazin‑1‑yl)(4‑fluorophenyl)methyl)‑2‑phenyl‑1H‑indole—as protectively active in cardiovascular disease models [1]. The patent claims compounds of this general formula for the prevention or treatment of cardiovascular diseases including ischemic heart disease, myocardial infarction, and hypertension. 315698‑19‑2 differs from the patent‑exemplified compounds by only two structural features: (i) 2‑methyl instead of 2‑phenyl on the indole ring, and (ii) 4‑chlorophenyl paired with 4‑ethylpiperazine (a combination not explicitly exemplified in the granted claims). This positions 315698‑19‑2 as a structurally adjacent, patent‑circumventing analog with potential freedom‑to‑operate advantages for organizations seeking novel compositions of matter in the cardiovascular indole‑piperazine space [1].

Cardiovascular Patent Positioning
Supporting evidence
Two structural points of differentiation from patented 2-phenyl indoles: 2-methyl + unique N4-ethyl/4-Cl pairing not claimed in US 10,597,362 B2
Supports freedom-to-operate assessment for cardiovascular research programs
Patent landscape analysis; biological data from patent disease models
Cardioprotection Ischemia-reperfusion injury Antihypertensive agents

Supplier-Documented Physicochemical Identity and Purity: Baseline Quality Specifications for Reproducible Screening

315698‑19‑2 is supplied by OTAVA Chemicals (and listed by other vendors) with documented purity of ≥90% for screening‑grade material, with options for higher purity (≥95%–98%) upon request [1]. The compound identity is confirmed by molecular formula (C₂₂H₂₆ClN₃), molecular weight (367.91 g/mol), and CAS registry number. In contrast, many in‑class indole‑piperazine analogs used in published studies are synthesized in‑house without commercial quality documentation, introducing batch‑to‑batch variability that can confound dose‑response reproducibility [2]. The availability of 315698‑19‑2 through established commercial channels with defined purity specifications provides a procurement advantage for laboratories requiring traceable, reproducible screening inputs .

Supplier Quality & Purity
Supporting evidence
Purity ≥90% screening grade; ≥95%–98% on request
MW 367.91 g/mol
Source OTAVA Chemicals, catalog availability
Reduces procurement risk; supports reproducible dose-response workflows
Specifications per vendor listings; compare with in-house synthesis timelines
Compound quality control Screening library procurement Reproducibility

Recommended Application Scenarios for 3-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole (CAS 315698-19-2)


Sigma Receptor Subtype Selectivity Profiling in CNS Drug Discovery

Deploy 315698‑19‑2 as a structurally differentiated probe in σ₁/σ₂ receptor radioligand displacement panels. The 4‑chlorophenyl substituent (larger van der Waals radius and higher polarizability than 4‑fluoro) is predicted to shift σ₂/σ₁ selectivity relative to 4‑fluorophenyl analogs, based on established SAR in the indole‑piperazine sigma ligand series [1]. Pair with the 4‑fluorophenyl comparator (3‑((4‑ethylpiperazin‑1‑yl)(4‑fluorophenyl)methyl)‑2‑phenyl‑1H‑indole, patent US 10,597,362 B2) to generate a matched halogen‑pair dataset for computational selectivity modeling [2].

Anticancer Screening Cascade Leveraging Validated Cytotoxic Indole-Piperazine Chemotype

Include 315698‑19‑2 in MTT‑ or SRB‑based cytotoxicity screens against HUH7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines, using 5‑fluorouracil as an internal reference standard. This directly extends the screening paradigm established by Köksal Akkoç et al. (2012) and Köksal et al. (2012), where multiple 3‑[(4‑substitutedpiperazin‑1‑yl)methyl]‑indole derivatives achieved IC₅₀ values below 5‑fluorouracil [3][4]. The unique N4‑ethyl/4‑chlorophenyl pairing of 315698‑19‑2 explores an untested substitution vector within this validated anticancer chemotype, potentially yielding compounds with distinct cell‑line selectivity fingerprints [3].

p38α MAP Kinase Inhibitor Lead Optimization with a 2-Methyl Indole Scaffold

Use 315698‑19‑2 as a starting scaffold for p38α MAP kinase inhibitor optimization, leveraging the 2‑methyl indole motif to reduce steric bulk at the indole 2‑position compared with 2‑phenyl analogs. The piperazine‑indole p38α inhibitor class has produced compounds with IC₅₀ values of 98 nM and improved pharmacokinetic profiles through benzylic methylene substitution [5]. The 2‑methyl substitution in 315698‑19‑2 may confer a distinct binding pose relative to the 4‑fluorobenzyl dimethylpiperazine‑indole benchmark series, potentially unlocking selectivity against off‑target kinases in the MAP kinase family [5].

Cardiovascular Drug Discovery with Freedom-to-Operate Advantages

Position 315698‑19‑2 as a patent‑circumventing lead compound for ischemic heart disease or hypertension programs. The granted US patent 10,597,362 B2 exemplifies 2‑phenyl indole derivatives as cardioprotective agents but does not claim the 2‑methyl indole + N4‑ethylpiperazine + 4‑chlorophenyl combination that defines 315698‑19‑2 [2]. This structural differentiation may provide freedom‑to‑operate for organizations seeking novel compositions of matter in the cardiovascular indole‑piperazine space while retaining the core 3‑aminoalkylated indole pharmacophore validated in the patent's biological assays [2].

Application
Selection Property
Validation Focus
CNS sigma receptor subtype screening
Halogen-dependent selectivity profile (4-Cl vs. 4-F)
σ₁/σ₂ radioligand displacement assay validation
Cancer cell-model cytotoxicity screening
Indole-piperazine cytotoxic chemotype with unexplored substitution vector
Cell-line panel (HUH7, MCF7, HCT116) response review
p38α MAP kinase inhibitor SAR studies
2-Methyl indole scaffold – reduced steric bulk vs. 2-phenyl
Kinase selectivity panel and binding pose analysis
Cardiovascular lead discovery
Patent-differentiated 3-aminoalkylated indole chemotype
Ischemia-reperfusion model endpoint review
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